molecular formula C14H16O3 B2600399 2-Benzyl-4-oxo-cyclohexanecarboxylic acid CAS No. 418797-33-8

2-Benzyl-4-oxo-cyclohexanecarboxylic acid

Cat. No.: B2600399
CAS No.: 418797-33-8
M. Wt: 232.279
InChI Key: LCVCSJWXLZGDMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-oxo-cyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with benzyl bromide in the presence of a base, followed by oxidation and carboxylation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-oxo-cyclohexanecarboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-Benzyl-4-oxo-cyclohexanecarboxylic acid is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions .

Mechanism of Action

The exact mechanism of action for 2-Benzyl-4-oxo-cyclohexanecarboxylic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog without the benzyl and oxo groups.

    4-Oxo-cyclohexanecarboxylic acid: Lacks the benzyl group but retains the oxo and carboxylic acid functionalities.

    2-Benzyl-cyclohexanecarboxylic acid: Similar structure but without the oxo group.

Uniqueness

2-Benzyl-4-oxo-cyclohexanecarboxylic acid is unique due to the presence of both the benzyl and oxo groups, which may confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-benzyl-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVCSJWXLZGDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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